molecular formula C29H34N6O4 B10834783 13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

Cat. No.: B10834783
M. Wt: 530.6 g/mol
InChI Key: MABJPFUJXNIKGP-UHFFFAOYSA-N
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Description

PMID26924192-Compound-31 is a synthetic organic compound designed as an inhibitor of the LIM domain kinases LIMK1 and LIMK2 . These kinases play a crucial role in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, migration, and differentiation.

Chemical Reactions Analysis

PMID26924192-Compound-31 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID26924192-Compound-31 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of LIM domain kinases and their role in cellular processes.

    Biology: It helps in understanding the regulation of the actin cytoskeleton and its impact on cell division, migration, and differentiation.

    Medicine: It has potential therapeutic applications in diseases where the regulation of the actin cytoskeleton is disrupted, such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new drugs targeting LIM domain kinases.

Mechanism of Action

PMID26924192-Compound-31 exerts its effects by inhibiting the activity of LIM domain kinases LIMK1 and LIMK2. These kinases are involved in the phosphorylation of cofilin, a protein that regulates actin filament dynamics. By inhibiting LIMK1 and LIMK2, PMID26924192-Compound-31 prevents the phosphorylation of cofilin, leading to the stabilization of actin filaments and disruption of cellular processes dependent on actin dynamics.

Comparison with Similar Compounds

PMID26924192-Compound-31 is unique in its specific inhibition of LIM domain kinases LIMK1 and LIMK2. Similar compounds include:

These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity and uniqueness of PMID26924192-Compound-31 in targeting LIM domain kinases.

Properties

Molecular Formula

C29H34N6O4

Molecular Weight

530.6 g/mol

IUPAC Name

13-[2-ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C29H34N6O4/c1-4-38-25-15-19(28(36)35-13-9-20(18-35)34-11-5-6-12-34)7-8-21(25)31-26-16-23-24(17-30-26)33(3)29(37)27-22(32(23)2)10-14-39-27/h7-8,10,14-17,20H,4-6,9,11-13,18H2,1-3H3,(H,30,31)

InChI Key

MABJPFUJXNIKGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(C2)N3CCCC3)NC4=NC=C5C(=C4)N(C6=C(C(=O)N5C)OC=C6)C

Origin of Product

United States

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